molecular formula C8H10N2O4S B1593564 N,N-dimethyl-2-nitrobenzenesulfonamide CAS No. 23530-43-0

N,N-dimethyl-2-nitrobenzenesulfonamide

Cat. No. B1593564
CAS RN: 23530-43-0
M. Wt: 230.24 g/mol
InChI Key: URZRWUKJMJVQBP-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-nitrobenzenesulfonamide” is a chemical compound with the CAS Number: 23530-43-0. It has a molecular weight of 230.24 and its IUPAC name is N,N-dimethyl-2-nitrobenzenesulfonamide .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-2-nitrobenzenesulfonamide” is 1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 and the InChI key is URZRWUKJMJVQBP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N,N-dimethyl-2-nitrobenzenesulfonamide” is a solid at room temperature. It should be stored in a dry place .

Scientific Research Applications

  • Chemical Reactivity of N,N-Dimethylenamino Ketones

    • Field : Organic Chemistry .
    • Application : N,N-Dimethylenamino ketones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
    • Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
  • Intramolecular Arylation of 2-Nitrobenzenesulfonamides

    • Field : Organic Chemistry .
    • Application : 2-Nitrobenzenesulfonamides (2-Nos amides) are used as intramolecular arylation agents and for the synthesis of diverse heterocycles in the solid phase .
    • Results : The use of 2-Nos amides has led to the synthesis of diverse heterocycles .
  • N,N-Dimethylacrylamide-Based Hydrogels

    • Field : Material Science .
    • Application : N,N-dimethylacrylamide (DMAA)-based hydrogels have been developed and reported, which have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
    • Results : DMAA hydrogels are a suitable choice for self-healing materials and materials with good mechanical properties .
  • Use in Simulation Visualizations

    • Field : Computational Chemistry .
    • Application : This compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .
    • Results : The outcomes of using this compound in simulation visualizations are not detailed in the source .
  • Chemical Reactivity of N,N-Dimethylenamino Ketones
    • Field : Organic Chemistry .
    • Application : N,N-Dimethylenamino ketones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
    • Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Safety And Hazards

The safety information for “N,N-dimethyl-2-nitrobenzenesulfonamide” includes the following hazard statements: H315 and H319. The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

N,N-dimethyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZRWUKJMJVQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353564
Record name N,N-dimethyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-nitrobenzenesulfonamide

CAS RN

23530-43-0
Record name N,N-Dimethyl-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23530-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-benzenesulfonyl chloride (15 g, 0.068 mol) in 1,4-dioxane (100 mL) was added sodium carbonate (10.76 g, 0.1015 mol) and 2.000 M of dimethylamine in tetrahydrofuran (40.61 mL) at room temperature and the reaction mixture was stirred for 4 hours. The reaction mixture was partitioned between water and dichloromethane, and the aqueous layer was extracted once with dichloromethane. The combined organic extracts were dried (MgSO4), concentrated, and the solid residue was recrystallized from MeOH to afford N,N-dimethyl-2-nitro-benzenesulfonamide (14.7 g, 94%) as a white solid. LC/MS (ESI+): 230.92 (M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40.61 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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